2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a synthetic compound of interest in various scientific fields. Known for its unique molecular structure, this compound has sparked curiosity due to its potential applications in medicinal chemistry and other scientific research areas. Its intricate arrangement of atoms and functional groups enables it to engage in a variety of chemical reactions, making it a versatile tool in the lab.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide typically involves multi-step organic synthesis. Commonly, starting materials include isopropylthiophenol and thiazolo[5,4-c]azepine derivatives. Key reaction steps may include:
Formation of the acetamide backbone: : Reacting isopropylthiophenol with acetic anhydride to form an acetylated intermediate.
Cyclization and thiazole formation: : Employing reagents such as Lawesson's reagent or phosphorus pentasulfide to promote the formation of the thiazole ring.
Final coupling: : Linking the phenyl and thiazole parts using amide bond formation techniques, possibly involving coupling reagents like EDC or DCC.
Industrial Production Methods: Scaling up for industrial production often requires optimization for cost, yield, and safety. This includes:
Using continuous flow reactors: to improve reaction efficiency and control.
Catalysis: to enhance reaction rates and selectivity.
Green chemistry principles: : Minimizing the use of hazardous solvents and reagents to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially on the thiazole or phenyl ring, using oxidizing agents such as hydrogen peroxide or mCPBA.
Reduction: : Reduction reactions can occur at the ketone group within the thiazole ring, using reagents like sodium borohydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions can take place on the aromatic ring, depending on the substituents and conditions used.
Common Reagents and Conditions:
Oxidation: : mCPBA, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens for electrophilic substitutions, various nucleophiles for nucleophilic substitutions.
Major Products:
Oxidation: : Conversion of thiazole to thiazolone derivatives.
Reduction: : Alcohol derivatives from ketone reduction.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
The compound's ability to participate in a variety of reactions makes it a valuable research tool:
Chemistry: : Used as an intermediate for synthesizing more complex molecules.
Biology: : Investigated for potential biological activity, possibly acting on enzymes or receptors.
Medicine: : Explored for therapeutic potential, possibly in the treatment of specific conditions.
Industry: : Utilized in material science for developing new materials with unique properties.
Mechanism of Action
The specific mechanism of action depends on the context of its use. For instance, in medicinal chemistry:
Molecular Targets: : Potentially targets specific enzymes or receptors, altering their function.
Pathways Involved: : May interfere with enzymatic pathways or cellular signaling mechanisms, leading to therapeutic effects.
Comparison with Similar Compounds
2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide can be compared to other thiazole-containing compounds:
4-Oxo-5,6,7,8-tetrahydrothiazolo[5,4-c]azepin: : Shares the thiazole core but differs in substituents, altering its reactivity and applications.
N-(Phenyl)acetamide derivatives: : Similar acetamide backbone but with different aromatic substituents, affecting their chemical behavior and uses.
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Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-11(2)24-13-7-5-12(6-8-13)10-15(22)21-18-20-14-4-3-9-19-17(23)16(14)25-18/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOFNUZGKUVTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C(=O)NCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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